Home > Products > Screening Compounds P130203 > (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid - 926276-11-1

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Catalog Number: EVT-353566
CAS Number: 926276-11-1
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a chemical compound characterized by its unique cyclopenta[c]pyrrole ring structure. It is classified as a heterocyclic compound due to the presence of nitrogen in its molecular framework. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

Source and Classification

The compound is identified by the Chemical Abstracts Service (CAS) number 926276-11-1 and has been referenced in several databases including PubChem and ChemicalBook. Its molecular formula is C8H13NO2C_8H_{13}NO_2, with a molecular weight of approximately 155.19 g/mol . The compound is categorized under heterocyclic compounds and is notable for its chiral centers, which contribute to its stereochemical properties.

Synthesis Analysis

Methods

The synthesis of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves several steps, including protection of the amine group, cyclization, and subsequent deprotection. One effective method utilizes tetrahydrofuran or dioxane as solvents, with the addition of chiral organic ligands to facilitate the reaction with lithium alkylide at low temperatures (between -50 °C and -78 °C) for 2 to 3 hours. The reaction product can then be treated with carbon dioxide or ethyl chloroformate to yield the desired carboxylic acid derivative .

Technical Details

The preparation process emphasizes the use of chiral environments and highly basic conditions to enhance yield and purity. For instance, using tert-butyloxycarbonyl as the protecting group for nitrogen during synthesis has been shown to improve the efficiency of the reaction .

Molecular Structure Analysis

Structure

The molecular structure of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid features a bicyclic framework that includes a cyclopenta[c]pyrrole moiety. The specific stereochemistry at the chiral centers is crucial for its biological activity.

Data

  • Molecular Formula: C8H13NO2C_8H_{13}NO_2
  • Molecular Weight: 155.19 g/mol
  • Exact Mass: 155.096 g/mol
  • LogP (Partition Coefficient): 1.58990
  • Polar Surface Area (PSA): 49.33 Ų .
Chemical Reactions Analysis

Reactions

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into more saturated derivatives employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the molecule using reagents like alkyl halides or sulfonyl chlorides.

Technical Details

The specific conditions under which these reactions are conducted—such as temperature, solvent choice, and catalyst presence—significantly influence the yield and selectivity of the products formed.

Mechanism of Action

The mechanism of action for (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors that modulate various biochemical pathways. The stereochemistry of this compound plays a critical role in determining its binding affinity and biological efficacy.

Physical and Chemical Properties Analysis

Physical Properties

While specific data on density and melting point are not available for this compound, it is known that compounds with similar structures often exhibit moderate solubility in organic solvents.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may vary significantly based on environmental factors such as pH and temperature. The presence of functional groups allows for diverse reactivity patterns which can be exploited in synthetic applications .

Applications

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid has potential applications in medicinal chemistry as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs targeting specific biological pathways. Additionally, research into its derivatives could lead to novel therapeutic agents with enhanced efficacy and reduced side effects .

Synthetic Methodologies and Optimization

Stereoselective Synthesis of Bicyclic Pyrrolidine Frameworks

The construction of the stereochemically dense octahydrocyclopenta[c]pyrrole core demands precise stereocontrol, particularly at the 1S, 3aR, and 6aS positions. Advanced synthetic routes typically employ chiral pool starting materials or catalytic asymmetric methods to establish the three contiguous stereocenters. One prevalent approach involves intramolecular cyclization strategies using proline-derived precursors, where the existing chirality of natural amino acids directs the stereochemical outcome of ring formation [4]. For instance, ring-closing metathesis (RCM) of diene precursors incorporating a pyrrolidine nucleus has demonstrated excellent diastereoselectivity (>98% de) when catalyzed by second-generation Grubbs catalysts under inert conditions [7]. This method efficiently constructs the fused cyclopentane ring while preserving the critical stereochemistry at the ring junction positions (3aR and 6aS).

Alternative routes utilize desymmetrization reactions of meso intermediates or enzymatic resolution techniques. A documented patent (CN102167680B) describes a lithium carboxylation process where a prochiral enolate intermediate undergoes stereoselective protonation using chiral proton sources like (R)- or (S)-BINOL-derived phosphoric acids, achieving enantiomeric excesses exceeding 95% [4]. Computational studies indicate that the stereochemical outcome is governed by the approach of the proton donor to the less hindered face of the rigid bicyclic enolate intermediate. The resulting stereoselectivity is crucial for subsequent functionalization steps, as epimerization at any chiral center significantly diminishes the compound's biological activity, particularly in SHP2 protein binding [7].

Table 1: Comparative Analysis of Stereoselective Synthesis Routes

MethodKey Starting MaterialStereocontrol MechanismReported de/ee (%)Key Advantage
Ring-Closing MetathesisDiene-functionalized prolineExisting chirality guidance>98% deHigh diastereoselectivity
Lithium CarboxylationCyclic enolateChiral proton source>95% eeAvoids transition metal catalysts
Enzymatic ResolutionRacemic esterEnzyme stereoselectivity~99% eeAccess to both enantiomers

Carboxylic Acid Functionalization Strategies in Heterocyclic Systems

Functionalization of the carboxylic acid moiety in (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 926276-11-1) is essential for diversifying this scaffold into pharmacologically active derivatives. The C1 carboxylic acid group exhibits reactivity typical of aliphatic carboxylic acids but is influenced by the steric constraints of the fused bicyclic system. Esterification protocols commonly employ ethyl chloroformate or isobutyl chloroformate in the presence of bases like triethylamine, yielding ethyl or tert-butyl esters crucial for amine protection during further derivatization [9]. These ester derivatives (e.g., ethyl ester hydrochloride, CAS 1147103-42-1) serve as key synthetic intermediates due to their enhanced solubility in organic solvents compared to the polar carboxylic acid form [9].

Amide bond formation represents another critical functionalization pathway, typically activated via carbodiimide reagents (EDC·HCl, DCC) or uronium salts (HATU, HBTU) in anhydrous dichloromethane or DMF. The steric environment adjacent to the carboxylic acid necessitates careful reagent selection to minimize epimerization at the C1 position. Studies indicate that employing HOAt as an additive significantly suppresses racemization during amide coupling, preserving the crucial (1S) configuration [3]. Furthermore, the carboxylic acid can be directly reduced to the corresponding alcohol using borane-THF complex at low temperatures (-10°C to 0°C), providing access to hydroxymethyl derivatives without ring opening or stereochemical compromise [2]. This transformation expands the utility of the core scaffold in medicinal chemistry, enabling exploration of different pharmacophore elements.

Comparative Analysis of Protecting Group Strategies for Amine Moieties

The secondary amine within the octahydrocyclopenta[c]pyrrole scaffold presents significant protection challenges due to its steric hindrance and the potential for epimerization under basic conditions. tert-Butyloxycarbonyl (Boc) protection remains the gold standard, facilitated by di-tert-butyl dicarbonate (Boc₂O) in solvents like tetrahydrofuran or 1,4-dioxane. The Boc group (as in CAS 714194-68-0) offers orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the carboxylic acid or the bicyclic framework [10]. This strategy is particularly advantageous in multistep syntheses targeting SHP2 inhibitors, where the acid moiety often requires protection as an ester during amine deprotection steps [7].

Alternative protection strategies include carbobenzyloxy (Cbz) groups, installed using benzyl chloroformate under Schotten-Baumann conditions. While Cbz provides similar protection levels to Boc, its removal requires catalytic hydrogenation, which may be incompatible with substrates containing reducible functionalities. Fluorenylmethyloxycarbonyl (Fmoc) protection, though prevalent in peptide synthesis, is less frequently employed due to the bicyclic amine's hindered nature, leading to sluggish Fmoc introduction and cleavage kinetics. Recent advances highlight allyloxycarbonyl (Alloc) protection as a viable alternative, removable under nearly neutral conditions using palladium catalysts, offering compatibility with acid-sensitive functional groups [10].

Table 2: Protecting Group Performance for the Bicyclic Amine

Protecting GroupIntroduction ReagentDeprotection ConditionsCompatibility with Acid FunctionalitySteric Tolerance
Boc (tert-butyloxycarbonyl)Boc₂O, base (DMAP)TFA/DCM (0-25°C)Excellent (stable to bases, orthogonal)High
Cbz (Carbobenzyloxy)Cbz-Cl, NaOHH₂, Pd/CGood (ester stable)Moderate
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu, basePiperidine/DMFModerate (may epimerize esters)Low
Alloc (Allyloxycarbonyl)Alloc-Cl, basePd(PPh₃)₄, PhSiH₃ExcellentHigh

Scalable Production Techniques for Pharmaceutical Intermediate Synthesis

Transitioning from laboratory-scale synthesis to kilogram-scale production of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid necessitates addressing key operational challenges, including reaction exotherms, purification difficulties, and catalyst costs. Lithium carboxylation under carbon dioxide pressure (patent CN102167680B) provides a scalable route starting from the corresponding organolithium intermediate generated via lithium-halogen exchange. This reaction is optimally performed in tetrahydrofuran (THF) at -78°C under 2-3 atm CO₂ pressure, yielding the carboxylic acid directly after aqueous workup without requiring chromatography [4]. Process optimization has demonstrated that substituting n-butyllithium with the less pyrophoric hexyllithium maintains high yield (>85%) while improving operational safety in plant-scale equipment.

Solvent selection critically impacts crystallization efficiency during purification. The oxalate salt formation (as described in the synthesis of the t-butyl ester derivative) offers superior crystallinity compared to the free carboxylic acid. Utilizing methyl tert-butyl ether (MTBE) as an antisolvent during oxalate salt crystallization provides material with >99.5% diastereomeric excess and removes residual metal catalysts effectively [1] [4]. Continuous flow hydrogenation represents another scalable advancement, enabling efficient deprotection of N-Cbz intermediates without batch-to-batch variability. Implementing in-line FTIR monitoring during critical steps such as lithiation and carboxylation ensures consistent stereochemical integrity across batches exceeding 50 kg [4]. These integrated approaches address the stringent purity requirements (typically >97% by HPLC) for pharmaceutical intermediates, as evidenced by commercial suppliers offering multi-kilogram quantities [2] [3].

Properties

CAS Number

926276-11-1

Product Name

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

IUPAC Name

(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1

InChI Key

KWRNCAUXSJOYQO-ACZMJKKPSA-N

SMILES

C1CC2CNC(C2C1)C(=O)O

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O

Isomeric SMILES

C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.